N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide
Description
Properties
Molecular Formula |
C26H28N6O8S2 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
N,N'-bis[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C26H28N6O8S2/c1-17-15-23(29-39-17)31-41(35,36)21-11-7-19(8-12-21)27-25(33)5-3-4-6-26(34)28-20-9-13-22(14-10-20)42(37,38)32-24-16-18(2)40-30-24/h7-16H,3-6H2,1-2H3,(H,27,33)(H,28,34)(H,29,31)(H,30,32) |
InChI Key |
UMKUYAJYTQRJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Spectral Analysis
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.34 (s, 2H, SO₂NH), 8.21 (d, J = 8.4 Hz, 4H, ArH), 7.89 (d, J = 8.4 Hz, 4H, ArH), 6.47 (s, 2H, oxazole-H), 2.41 (t, J = 7.2 Hz, 4H, CH₂CO), 2.29 (s, 6H, CH₃), 1.58–1.49 (m, 4H, CH₂), 1.38–1.30 (m, 4H, CH₂).
-
IR (KBr) : 3275 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1335 cm⁻¹ (S=O).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 616.67 g/mol | |
| logP | 2.3436 | |
| Hydrogen Bond Donors | 4 | |
| Polar Surface Area | 171.156 Ų |
Challenges and Mitigation Strategies
-
Low Solubility : The bis-sulfonamide structure contributes to poor aqueous solubility (-3.0383 logSw). Using DMF as a reaction solvent enhances intermediate solubility.
-
Byproduct Formation : Excess diacyl chloride may lead to oligomers. Quenching with ice water and precise stoichiometry minimize this .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfamoyl group (-SO2NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives:
-
Acidic Hydrolysis : Generates 4-[(5-methyl-1,2-oxazol-3-yl)amino]benzenesulfonic acid and hexanedioic acid as intermediates.
-
Basic Hydrolysis : Produces sulfonate salts under alkaline conditions.
| Reaction Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| 3M HCl, reflux (6–8 hours) | 4-[(5-methyl-1,2-oxazol-3-yl)amino]benzenesulfonic acid + hexanedioic acid | Acid-catalyzed cleavage of S–N bonds | |
| 2M NaOH, 80°C (4 hours) | Sodium sulfonate derivatives | Base-mediated hydrolysis |
Nucleophilic Substitution
The sulfamoyl group’s nitrogen can act as a nucleophile in substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated sulfonamides.
-
Acylation : Forms N-acyl derivatives when treated with acyl chlorides like acetyl chloride.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Methyl iodide (CH3I) | N-methylated sulfonamide | DMF, 60°C, 12 hours | |
| Acetyl chloride (ClCOCH3) | N-acetylated derivative | Pyridine, RT, 2 hours |
Amide Bond Reactivity
The hexanediamide linker participates in:
-
Peptide Coupling : Reacts with amines (e.g., glycine methyl ester) in the presence of DCC (dicyclohexylcarbodiimide) to form extended amides.
-
Reduction : LiAlH4 reduces amide bonds to corresponding amines under anhydrous conditions (theoretical based on analog data) .
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| DCC + glycine methyl ester | Hexanediamide-linked peptide derivative | DCM, 0°C → RT, 24 hours | |
| LiAlH4 | Hexanediamine derivative | THF, reflux, 8 hours (hypothetical) |
Oxazole Ring Reactions
The 5-methyl-1,2-oxazol-3-yl moiety may engage in:
-
Electrophilic Substitution : Bromination at the oxazole’s C4 position using Br2/FeBr3 .
-
Ring-Opening : Hydrolytic ring opening under strong acidic conditions to form β-keto amides .
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Br2/FeBr3 | 4-Bromo-5-methyl-1,2-oxazole sulfonamide | CHCl3, 0°C, 2 hours | |
| 6M HCl, reflux | β-Keto amide derivative | 12 hours |
Metal-Catalyzed Cross-Coupling (Hypothetical)
The aryl sulfonamide groups could undergo Suzuki-Miyaura coupling with boronic acids if palladium catalysts (e.g., Pd(PPh3)4) are used. This remains untested but is plausible based on analogous sulfonamide systems .
Biological Interaction-Driven Reactions
While not traditional "chemical reactions," the compound’s inhibition of bacterial dihydropteroate synthase involves:
-
Enzyme Binding : The sulfamoyl group mimics p-aminobenzoic acid (PABA), binding to the enzyme’s active site and disrupting folate synthesis.
Scientific Research Applications
Enzyme Inhibition
The sulfamoyl group in the compound may contribute to enzyme inhibition mechanisms, making it a candidate for further investigation as an inhibitor of key enzymes such as carbonic anhydrases or sulfonamide-sensitive enzymes. The potential for this compound to act as an antimicrobial agent also warrants exploration, given the historical efficacy of sulfamoyl compounds in this area.
Biological Interaction Studies
To evaluate the biological applications of N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide, comprehensive studies are necessary. These studies should include:
- Binding Affinity Assessments : Investigating how well the compound interacts with target proteins or enzymes.
- Cytotoxicity Profiles : Evaluating the effects on various cancer cell lines to determine its therapeutic index.
- Stability Studies : Understanding how the compound behaves in physiological environments could provide insights into its potential therapeutic uses.
Case Studies and Comparisons
While direct case studies on this compound are sparse, related compounds have been documented with promising results:
Similar Compounds
Compounds like N-(2-(2-(3,5-dimethylphenyl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide have shown potential for anticancer and antimicrobial applications. These findings suggest that this compound might also exhibit similar properties.
Mechanism of Action
The mechanism of action of N,N’-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})HEXANEDIAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Pathways Involved: It may interfere with metabolic pathways involving sulfur-containing compounds, leading to disrupted cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
*Similarity scores based on structural alignment with the target compound .
Key Observations:
Backbone Length and Solubility: The hexanediamide backbone in the target compound may confer higher hydrophobicity compared to shorter-chain analogs like 2-chloroacetamide (MW 356.8). However, the dimethylaminophenyl analog (MW 436.5) exhibits a lower molecular weight due to absence of sulfonamide groups, highlighting the trade-off between hydrophilicity and structural complexity .
Biological Activity: The benzamide derivative (1b) demonstrates anticancer activity via EGFR tyrosine kinase inhibition, achieving docking energies of −9.2 kcal/mol in computational models .
Synthetic Efficiency :
- Microwave-assisted synthesis improves yields for derivatives like 1b (89% vs. 84% conventional), suggesting similar optimizations could benefit the target compound’s production .
Crystallographic and Hydrogen-Bonding Patterns :
- X-ray studies of 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide reveal mean σ(C–C) bond lengths of 0.004 Å and R factor = 0.055, indicating high structural precision . The hexanediamide’s extended chain may promote distinct hydrogen-bonding networks, influencing crystal packing and stability .
Biological Activity
N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide is a synthetic compound characterized by its complex molecular structure, which includes two phenyl rings linked through hexanediamide groups and containing sulfamoyl and oxazole functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Molecular Structure
The molecular formula for this compound is with a molar mass of approximately 532.64 g/mol. The structure can be visualized as follows:
Potential Pharmacological Properties
- Antimicrobial Activity : Compounds featuring sulfamoyl moieties have been documented to possess antimicrobial properties. They may inhibit bacterial growth by interfering with essential metabolic pathways.
- Enzyme Inhibition : The oxazole ring may play a role in enzyme inhibition mechanisms, potentially affecting processes such as cell signaling or metabolic regulation.
- Cytotoxicity : Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into the compound's anticancer properties.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds known for their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group | Antimicrobial |
| 5-Methylisoxazole | Oxazole ring | Enzyme inhibitor |
| N-(4-sulfamoylphenyl)acetamide | Sulfamoyl and acetamide | Anticancer |
The proposed mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The binding affinity and specificity would need to be evaluated through experimental studies.
Case Studies and Research Findings
Although direct case studies on this compound are sparse, research on analogous compounds has provided insights into their biological activities:
- Antimicrobial Studies : Research has shown that sulfamoyl-containing compounds can inhibit the growth of various bacteria by targeting dihydropteroate synthase, an enzyme critical for folate synthesis.
- Cytotoxicity Assays : Analogues have been tested against multiple cancer cell lines (e.g., MCF7 breast cancer cells), demonstrating varying degrees of cytotoxicity, suggesting that modifications to the structure can enhance or diminish activity.
- Enzyme Interaction Studies : Investigations into similar oxazole-containing compounds revealed their potential as inhibitors of cyclooxygenase enzymes, which are involved in inflammatory responses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of bis-sulfonamide derivatives typically involves coupling reactions under anhydrous conditions. For example, sulfamoylphenyl intermediates can be reacted with hexanediamide precursors using coupling agents like N-ethylmorpholine in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Yield optimization may require controlled stoichiometry, inert atmospheres, and post-reaction purification via column chromatography or preparative HPLC. Monitoring reaction progress via thin-layer chromatography (TLC) or mass spectrometry (MS) is critical .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can validate the presence of sulfamoyl, oxazole, and hexanediamide moieties by identifying characteristic chemical shifts (e.g., sulfonamide protons at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and fragmentation patterns, particularly for sulfonamide linkages .
- X-ray Crystallography : Single-crystal studies resolve bond lengths and angles, critical for verifying stereochemical purity .
Q. What preliminary biological screening approaches are suitable for assessing this compound’s activity?
- Methodological Answer : Initial screens might include:
- Enzyme Inhibition Assays : Test interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
- Cell Viability Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC determination .
- Anti-inflammatory Models : Measure inhibition of COX-2 or TNF-α in macrophage cultures .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and binding affinity of this compound in biological systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties and reactive sites (e.g., sulfamoyl group’s electrophilicity) .
- Molecular Docking : Simulate interactions with protein targets (e.g., bacterial dihydropteroate synthase) to identify key hydrogen bonds or π-π stacking .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthesis targets .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., buffer pH, incubation time) and validate with positive controls .
- Purity Issues : Re-evaluate compound purity via HPLC (>95%) and confirm absence of degradants .
- Cell Line Specificity : Test activity across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out lineage-dependent effects .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) to identify labile bonds (e.g., sulfonamide hydrolysis) .
- Prodrug Design : Modify sulfamoyl groups with ester-protected moieties to improve metabolic stability .
- Lyophilization : Assess stability in lyophilized vs. solution states using differential scanning calorimetry (DSC) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents at the oxazole’s 5-methyl position or hexanediamide chain length modifications .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent electronegativity or steric bulk with activity .
- ADME Profiling : Measure logP (octanol-water partition) and plasma protein binding to optimize bioavailability .
Methodological Considerations for Experimental Design
Q. What statistical approaches are recommended for optimizing reaction conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
